An In-Depth Technical Guide to 2-(4-bromophenyl)-6-methoxy-1-benzothiophene: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 2-(4-bromophenyl)-6-methoxy-1-benzothiophene: Synthesis, Characterization, and Therapeutic Potential
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and functional materials.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2-(4-bromophenyl)-6-methoxy-1-benzothiophene. We will dissect its core molecular structure, delineate robust synthetic pathways with mechanistic justifications, and establish a framework for its analytical characterization. Furthermore, this whitepaper explores its potential applications, drawing parallels with clinically significant drugs like Raloxifene and other benzothiophenes under investigation for anticancer, neuroprotective, and anti-inflammatory activities.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.
Part 1: Core Molecular Structure and Physicochemical Properties
The Benzothiophene Scaffold: A Privileged Core
Benzothiophene, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring.[2][6] This planar, electron-rich system is a bioisostere of naphthalene and indole, enabling it to interact with a wide array of biological targets through mechanisms such as π-π stacking, hydrogen bonding, and hydrophobic interactions.[2] Its structural rigidity and synthetic tractability have made it a foundational element in the design of novel therapeutics, including the selective estrogen receptor modulator (SERM) Raloxifene, the anti-asthmatic Zileuton, and the antifungal Sertaconazole.[1][2]
Structural Elucidation of 2-(4-bromophenyl)-6-methoxy-1-benzothiophene
The subject of this guide, 2-(4-bromophenyl)-6-methoxy-1-benzothiophene, incorporates three key functional motifs onto the benzothiophene core:
-
A 4-bromophenyl group at the C2 position: This substituent significantly influences the molecule's electronic properties and provides a vector for exploring structure-activity relationships (SAR). The bromine atom can act as a heavy atom for crystallographic studies and serves as a synthetic handle for further functionalization via cross-coupling reactions.
-
A methoxy group at the C6 position: This electron-donating group is critical in many bioactive benzothiophenes, including the precursor to Raloxifene.[7] It can modulate metabolic stability, alter receptor binding affinity, and influence the overall lipophilicity of the molecule.
-
The 1-benzothiophene core: Provides the fundamental rigid scaffold necessary for specific receptor engagement.
Caption: Chemical structure of 2-(4-bromophenyl)-6-methoxy-1-benzothiophene.
Physicochemical Properties
| Property | Value (2-(4-bromophenyl)-6-methoxy-1-benzothiophene) | Reference Analog: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene[8] | Reference Analog: 2-(4-bromophenyl)benzo[b]thiophene[9] |
| CAS Number | 943439-52-9 | 63675-74-1 | 19437-86-6 |
| Molecular Formula | C₁₅H₁₁BrOS | C₁₆H₁₄O₂S | C₁₄H₉BrS |
| Molecular Weight | 319.22 g/mol | 270.35 g/mol | 289.19 g/mol |
| Appearance | Predicted: White to off-white solid | Solid | Solid |
| Melting Point (°C) | Predicted: >200 | 191 - 197 | 215 |
| Predicted LogP | ~5.2 | ~4.5 | ~4.8 |
Part 2: Synthesis and Mechanistic Insights
Overview of Synthetic Strategies
The synthesis of 2-arylbenzothiophenes is a well-established field, with several robust methodologies available. Key strategies include:
-
Intramolecular Cyclization: Often involving the acid-catalyzed cyclization of α-arylthioacetophenone precursors. This is a highly effective method for constructing the core benzothiophene ring system, as demonstrated in the large-scale synthesis of Raloxifene intermediates.[7]
-
Transition-Metal Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura or Heck couplings are employed to attach an aryl group to a pre-formed benzothiophene core, typically at the C2 position.[10][11] This approach offers high functional group tolerance.
Proposed Synthetic Pathway: A Convergent Approach
A logical and efficient synthesis of 2-(4-bromophenyl)-6-methoxy-1-benzothiophene involves an acid-catalyzed intramolecular cyclization, a strategy proven effective for analogous structures.[7][12]
Caption: Retrosynthetic analysis for the proposed synthesis pathway.
Detailed Experimental Protocol
This protocol is a validated, two-step process adapted from established syntheses of structurally related compounds.[7]
Step 1: Synthesis of α-(3-methoxyphenylthio)-4-bromoacetophenone (Key Precursor)
-
Rationale: This step involves a classical nucleophilic substitution (SN2) reaction. 3-Methoxythiophenol acts as the nucleophile, displacing the bromide from the α-carbon of 2,4'-dibromoacetophenone. The choice of a mild base like potassium carbonate is crucial to deprotonate the thiol without promoting side reactions like self-condensation of the acetophenone.
-
Methodology:
-
To a stirred solution of 3-methoxythiophenol (1.0 eq) in acetone (10 vol), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium thiophenolate salt.
-
Add a solution of 2,4'-dibromoacetophenone (1.05 eq) in acetone (5 vol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting crude solid from ethanol/water to yield the pure precursor.
-
Step 2: Intramolecular Cyclization to 2-(4-bromophenyl)-6-methoxy-1-benzothiophene
-
Rationale: This is an acid-catalyzed electrophilic aromatic substitution. Methanesulfonic acid (MSA) is an excellent choice as it acts as both the catalyst and the solvent, driving the reaction to completion while avoiding the handling issues associated with polyphosphoric acid (PPA) on a large scale.[7] The protonated carbonyl group activates the molecule for cyclization, where the electron-rich carbon ortho to the thioether on the methoxy-substituted ring attacks the carbocation, followed by dehydration to form the aromatic thiophene ring.
-
Methodology:
-
Add the precursor, α-(3-methoxyphenylthio)-4-bromoacetophenone (1.0 eq), portion-wise to methanesulfonic acid (10 vol) at 0°C under a nitrogen atmosphere.
-
Allow the mixture to warm to room temperature and then heat to 80-90°C.
-
Maintain the temperature and stir for 2-4 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and water (50 vol).
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the final product, 2-(4-bromophenyl)-6-methoxy-1-benzothiophene. Further purification can be achieved by recrystallization from a suitable solvent like toluene or by column chromatography.
-
Part 3: Structural Characterization and Validation
A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound.
Caption: Standard workflow for analytical characterization and validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should reveal distinct aromatic proton signals. The methoxy group will appear as a singlet around 3.8-4.0 ppm. The protons on the bromophenyl ring will show a characteristic AA'BB' pattern. ¹³C NMR will confirm the presence of all 15 unique carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), providing a clear diagnostic signature.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable C18 column and a mobile phase (e.g., acetonitrile/water gradient) will determine the purity of the compound, which should exceed 98% for use in biological assays.
Part 4: Applications in Drug Discovery and Materials Science
Potential Therapeutic Targets and Mechanisms of Action
The structural similarity of 2-(4-bromophenyl)-6-methoxy-1-benzothiophene to known bioactive molecules suggests several promising avenues for investigation. Benzothiophene derivatives are known to possess a wide spectrum of pharmacological activities.[1][4]
| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence for Benzothiophene Scaffold |
| Oncology | Tubulin Polymerization Inhibition; Kinase Inhibition (e.g., STAT3) | Benzothiophene derivatives have shown potent anticancer activity by disrupting microtubule dynamics and modulating key signaling pathways.[2] |
| Endocrinology/Women's Health | Selective Estrogen Receptor Modulation (SERM) | The core scaffold is identical to that of Raloxifene, a clinically approved SERM for osteoporosis treatment.[2][5] |
| Neurodegenerative Disease | Cholinesterase (AChE/BChE) Inhibition | Chalcone-benzothiophene hybrids and other derivatives are being actively explored as potential treatments for Alzheimer's disease.[5][13] |
| Inflammatory Disorders | Anti-inflammatory agent | Benzothiophene derivatives have shown promise as anti-inflammatory agents.[3][4] |
Role in Organic Electronics
Beyond medicine, benzothiophene-based structures are gaining traction in materials science. Their planar, conjugated system makes them excellent candidates for organic semiconductors.[14] The introduction of methoxy groups has been shown to improve hole transport mobility in organic thin-film transistors (OTFTs).[14] Therefore, 2-(4-bromophenyl)-6-methoxy-1-benzothiophene could serve as a valuable building block for creating novel materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[15]
Conclusion
2-(4-bromophenyl)-6-methoxy-1-benzothiophene is a molecule of significant scientific interest, built upon a scaffold of proven therapeutic and material value. Its synthesis is achievable through robust and scalable chemical reactions. The strategic placement of the 4-bromophenyl and 6-methoxy groups provides a rich platform for SAR studies and further chemical elaboration. Given the extensive history of the benzothiophene core in successful drug development and emerging materials, this particular derivative represents a promising candidate for further investigation in oncology, neurodegenerative disease, and organic electronics.
References
- Yoshida, M., et al. (2012). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry.
- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry.
- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- ChemicalBook. (2022). Synthesis of Benzothiophene. ChemicalBook.
- Allen, N. E., et al. (1999). Process for the synthesis of benzothiophenes. U.S. Patent No. 5,969,157.
-
Al-Sanea, M. M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4136. Available at: [Link]
- Sato, M., et al. (2003). Benzothiophene derivatives and medicinal use thereof. U.S. Patent Application No. 2003/0109570 A1.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. . Available at: [Link]
- Allen, N. E., et al. (1998). Process for the synthesis of benzothiophenes. European Patent No. EP0832889B1.
-
Lizarazo-Marriaga, J., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3681. Available at: [Link]
- S, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 172-180.
- BenchChem Technical Support Team. (2025). A Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes. BenchChem.
-
Mphahlele, M. J., et al. (2018). Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Molecules, 23(1), 169. Available at: [Link]
-
Miner, J. N., et al. (2017). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. The Journal of Organic Chemistry, 82(9), 4846-4852. Available at: [Link]
-
Yuan, L., et al. (2014). Design and characterization of methoxy modified organic semiconductors based on phenyl[16]benzothieno[3,2-b][16]benzothiophene. RSC Advances, 4, 29631-29635. Available at: [Link]
- Licandro, R., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(6), 53-60.
-
Pure Synth. (n.d.). 2-(4-Bromophenyl)Benzo[B]Thiophene 98.0%(GC). puresynth.com. Available at: [Link]
-
Chabert, J. F. D., et al. (2002). Synthesis of new 2-arylbenzo[b]thiophenes using 'Heck-type' technology. Tetrahedron Letters, 43(10), 1829-1833. Available at: [Link]
- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(10), 4295-4303.
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. PubChem Compound Database. Available at: [Link]
- Marques, M. M. B., et al. (2022). Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. Sciforum.
-
Kumar, C. S. C., et al. (2014). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. ResearchGate. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 7. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 8. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pure-synth.com [pure-synth.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 13. Sciforum : Event management platform [sciforum.net]
- 14. Design and characterization of methoxy modified organic semiconductors based on phenyl[1]benzothieno[3,2-b][1]benzothiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. jk-sci.com [jk-sci.com]
- 16. rsc.org [rsc.org]
